molecular formula C121H231N3O48P- B14052453 DSPE-PEG36-NH-Mal

DSPE-PEG36-NH-Mal

Cat. No.: B14052453
M. Wt: 2527.1 g/mol
InChI Key: UTQGYDLGNOWDNO-LUZCCYEVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG36-NH-Mal is an amphiphilic and monodisperse PEG-phospholipid conjugate, engineered to enable advanced nanomaterial and therapeutic development . This compound features a maleimide (Mal) functional group at the terminus of a 36-unit polyethylene glycol (PEG) spacer, which is linked to the distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid via an amine (NH) group. The maleimide group allows for reliable, site-specific conjugation to thiol (-SH) groups on peptides, proteins, or other targeting ligands, forming stable thioether bonds . The monodisperse nature of this PEG chain, meaning it is a pure compound with a precise molecular weight, offers superior batch-to-batch consistency and predictable performance in research applications compared to polydisperse alternatives . Its amphiphilic structure, comprising a hydrophobic DSPE lipid tail and a hydrophilic PEG chain, allows the molecule to readily incorporate into lipid bilayers and micelles in aqueous environments . This makes this compound a critical component in formulating stable liposomes and lipid nanoparticles (LNPs), such as those used for mRNA and DNA vaccine delivery . The PEG component provides a stealth effect, extending nanoparticle circulation time by reducing opsonization and recognition by the immune system . The primary research value of this compound lies in its dual functionality: it simultaneously imparts stealth properties to nanocarriers and provides a handle for surface functionalization. Researchers can covalently attach targeting moieties like antibodies or peptides to achieve active targeting of specific cells and tissues . This capability is transformative for developing precision-targeted therapies in oncology and diagnostics. The compound is supplied with a minimum purity of 95% and requires storage at -20°C or lower for long-term stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C121H231N3O48P-

Molecular Weight

2527.1 g/mol

IUPAC Name

[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1

InChI Key

UTQGYDLGNOWDNO-LUZCCYEVSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Synthesis of DSPE-PEG36-NH2 Intermediate

Phospholipid Activation

The synthesis begins with activating the primary amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) for subsequent PEG conjugation. A widely cited method involves chloroformate-mediated activation under anhydrous conditions.

Reaction Conditions:
  • Solvent : Anhydrous dichloromethane or chloroform.
  • Activation Agent : Triphosgene or N,N'-disuccinimidyl carbonate (DSC).
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Temperature : 0–4°C (initial activation), followed by room-temperature stirring.

This step generates a reactive DSPE intermediate, which is purified via precipitation in cold diethyl ether.

PEG Conjugation

Polyethylene glycol (PEG36-NH2) is conjugated to the activated DSPE through nucleophilic substitution.

Key Parameters:
Parameter Optimal Value Impact on Yield
Molar Ratio (DSPE:PEG) 1:1.2 Maximizes PEG coupling
Reaction Time 48–72 hours Ensures completion
pH 8.5–9.0 (buffered) Enhances nucleophilicity
Temperature 25°C Balances kinetics/stability

The product, DSPE-PEG36-NH2, is isolated using dialysis (MWCO 3.5 kDa) against deionized water.

Maleimide Functionalization

Thiol-Reactive Group Introduction

Maleimide groups are introduced to DSPE-PEG36-NH2 via a two-step process:

  • Amine Modification : The terminal amine of PEG36-NH2 reacts with 3-maleimidopropionic acid N-hydroxysuccinimide ester (NHS-maleimide).
  • Purification : Unreacted NHS-maleimide is removed via size-exclusion chromatography.
Reaction Optimization:
  • Stoichiometry : 1.5-fold molar excess of NHS-maleimide ensures complete functionalization.
  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Monitoring : TNBSA (2,4,6-trinitrobenzenesulfonic acid) assay confirms amine consumption.

Purification and Quality Control

Chromatographic Methods

Technique Purpose Conditions
Size-Exclusion (SEC) Remove unreacted PEG/maleimide Sephadex G-25, aqueous buffer
Ion-Exchange (IEX) Separate charged impurities DEAE cellulose, NaCl gradient
Reverse-Phase (RP-HPLC) Isolate hydrophobic byproducts C18 column, acetonitrile/water

Analytical Characterization

Method Critical Findings Citation
1H NMR δ 3.47–3.76 (PEG), δ 1.79 (DSPE acyl)
FT-IR 1735 cm⁻¹ (ester C=O), 1650 cm⁻¹ (maleimide)
MALDI-TOF MS m/z 2528.1 (confirmed molecular weight)

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility:

  • Microreactor Design : Reduces reaction time by 40% compared to batch methods.
  • In-Line Monitoring : UV-Vis spectroscopy tracks maleimide incorporation.

Regulatory Considerations

Parameter Specification Test Method
Purity ≥95% (HPLC) USP <621>
Endotoxins <0.25 EU/mg LAL assay
Residual Solvents <50 ppm (DMSO/chloroform) GC-FID

Challenges and Innovations

Stability Issues

DSPE-PEG36-NH-Mal degrades via:

  • Hydrolysis : Maleimide rings open at pH >7.5, requiring lyophilization for long-term storage.
  • Oxidation : Thioether bonds form prematurely if stored with thiol-containing excipients.

Advanced Functionalization Techniques

Recent advances include click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) to enhance conjugation efficiency.

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .

Comparison with Similar Compounds

Critical Research Findings

  • Stability : this compound conjugates retain >80% integrity after 72 hours in serum, whereas NHS-based analogs degrade to 50–60% under similar conditions .
  • Targeting Efficiency : PEG36 spacers improve tumor uptake by 30% compared to PEG24 in antibody-conjugated LNPs .
  • Toxicity : DSPE-based conjugates show minimal cytotoxicity (<5% cell death at 100 µM) vs. DOPE-MAL (~15% cell death) due to saturated lipid tails .

Q & A

Q. What are the standard methods for characterizing the structural integrity of DSPE-PEG36-NH-Mal?

To confirm the molecular structure and purity, researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy (for PEG chain length and functional group verification), matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry (for molecular weight validation), and high-performance liquid chromatography (HPLC) (to assess purity >95%) . Dynamic light scattering (DLS) can further validate micelle formation in aqueous solutions. Cross-referencing these methods ensures reproducibility, as emphasized in methodological frameworks for polymer characterization .

Q. How can researchers optimize this compound for nanoparticle conjugation in drug delivery systems?

Conjugation efficiency depends on maintaining a molar excess of maleimide-reactive groups relative to thiolated ligands (e.g., antibodies or peptides). Protocols should include controlled pH (6.5–7.5) and temperature (4–25°C) to prevent maleimide hydrolysis. Post-conjugation, size-exclusion chromatography or dialysis is recommended to remove unreacted components. Include negative controls (e.g., omitting the thiolated ligand) to validate specificity .

Q. What are the critical storage conditions to preserve this compound functionality?

Lyophilized this compound should be stored at −20°C under inert gas (e.g., argon) to prevent oxidation. Reconstitute in degassed buffers (e.g., PBS) immediately before use. Long-term stability studies (>6 months) should track maleimide activity via Ellman’s assay to quantify free thiol reactivity .

Advanced Research Questions

Q. How can contradictory data in this compound conjugation efficiency studies be systematically resolved?

Discrepancies often arise from variability in ligand thiolation efficiency or maleimide hydrolysis rates. Researchers should:

  • Quantify thiol groups on ligands using Ellman’s reagent or LC-MS.
  • Monitor maleimide stability via UV-Vis spectroscopy (λ = 300–320 nm for hydrolysis byproducts).
  • Apply statistical models (e.g., multivariate regression) to identify confounding variables (e.g., buffer ionic strength) .

Q. What experimental designs are recommended to assess this compound’s biocompatibility in in vivo models?

Use a tiered approach:

  • Phase 1: In vitro cytotoxicity assays (e.g., MTT or LDH release) with primary cells (e.g., hepatocytes or macrophages).
  • Phase 2: Pharmacokinetic studies in rodents to track biodistribution (via fluorescent labeling or radiotracing) and immune response (e.g., cytokine profiling).
  • Phase 3: Longitudinal toxicity assessments (28+ days) with histopathological analysis of major organs. Include positive (e.g., free PEG) and negative controls .

Q. How can researchers validate the reproducibility of this compound-based nanoparticle formulations across laboratories?

Adopt the "round-robin" method:

  • Distribute identical batches of this compound to multiple labs.
  • Standardize protocols for micelle preparation (e.g., solvent evaporation vs. thin-film hydration).
  • Compare critical quality attributes (CQAs) such as polydispersity index (PDI) and encapsulation efficiency using inter-laboratory statistical analysis (e.g., ANOVA) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Monitor PEG chain length distribution using GPC-MALS (gel permeation chromatography with multi-angle light scattering).
  • Optimize reaction stoichiometry (e.g., DSPE:PEG-NH₂ molar ratio) via design-of-experiments (DoE) software.
  • Use orthogonal analytical methods (e.g., FTIR for amine-maleimide linkage verification) .

Methodological Considerations

Q. How should researchers address ethical and reproducibility concerns when publishing this compound studies?

  • Data transparency: Publish raw datasets (e.g., NMR spectra, DLS profiles) in supplementary materials.
  • Replication guidelines: Detail solvent sources, centrifugation speeds, and filtration pore sizes.
  • Ethical compliance: For in vivo work, adhere to ARRIVE 2.0 guidelines and include institutional animal care committee approval codes .

Q. What analytical frameworks are suitable for interpreting conflicting data on this compound’s cellular uptake mechanisms?

Combine quantitative imaging (e.g., confocal microscopy with fluorophore-labeled micelles) with computational modeling (e.g., molecular dynamics simulations of PEG-lipid interactions). Use Bayesian statistics to weigh evidence for competing hypotheses (e.g., active transport vs. passive diffusion) .

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